molecular formula C32H26N4OS B11104484 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-ethylphenyl)quinazolin-4(3H)-one

2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-ethylphenyl)quinazolin-4(3H)-one

Cat. No.: B11104484
M. Wt: 514.6 g/mol
InChI Key: NTUGOPDHLNOEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core, an imidazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole ring, followed by the construction of the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The quinazolinone core may also play a role in binding to biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE is unique due to its combination of an imidazole ring, a quinazolinone core, and specific substituents.

Properties

Molecular Formula

C32H26N4OS

Molecular Weight

514.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-3-(4-ethylphenyl)quinazolin-4-one

InChI

InChI=1S/C32H26N4OS/c1-2-22-17-19-25(20-18-22)36-28(33-27-16-10-9-15-26(27)31(36)37)21-38-32-34-29(23-11-5-3-6-12-23)30(35-32)24-13-7-4-8-14-24/h3-20H,2,21H2,1H3,(H,34,35)

InChI Key

NTUGOPDHLNOEDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.